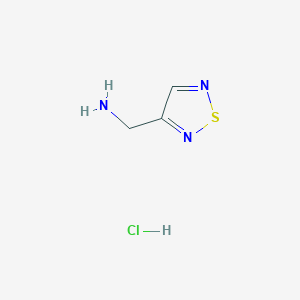

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride

Description

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is a heterocyclic organic compound featuring a thiadiazole core fused with a methanamine group, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

1,2,5-thiadiazol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S.ClH/c4-1-3-2-5-7-6-3;/h2H,1,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWMXINPPNCCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-90-9 | |

| Record name | 1,2,5-thiadiazol-3-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride involves the reaction of 1,2,5-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other thiadiazole derivatives.

Substitution: The compound can undergo substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1,2,5-Thiadiazoles are a class of organic compounds with a variety of applications in scientific research, including uses in electrochemistry, photovoltaic technologies, and medicinal chemistry. Research indicates that compounds containing thiadiazole rings possess biological activities, such as antimicrobial, antifungal, and anticancer properties .

Scientific Research Applications

- Electrocatalysis: Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride can be used in donor-acceptor-donor (D-A-A) structures for electrocatalytic hydrogen production.

- Photovoltaics: Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride can be used in the design of D-A-A structures for dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs). The BTZ motif can be used as an internal acceptor, with the 4(7)-cyanogroup serving as an anchor acceptor.

- Medicinal Chemistry: Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride has shown potential as an inhibitor in certain biological pathways and may interact with specific receptors or enzymes, indicating its potential utility in medicinal chemistry and drug development.

- Drug discovery: 1,2,4-oxadiazole-based compounds have been investigated for their biological activities . Research has shown that some of these compounds can selectively inhibit human carbonic anhydrases, with potential applications in cancer research .

- Antimicrobial research: Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . These derivatives have demonstrated antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria, as well as fungal strains .

| Signal Word: | Warning |

|---|---|

| Hazard Statements: | H302-H315-H319-H335 |

| Precautionary Statements: | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |

Methods of Synthesis

The synthesis of benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride typically involves multi-step organic reactions.

Methods of Studying Interactions

Mechanism of Action

The mechanism of action of 1,2,5-Thiadiazol-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The thiadiazole ring differentiates this compound from oxazole, thiazole, and other heterocyclic derivatives. Key comparisons include:

| Compound | Heterocycle | Key Atoms | Molecular Formula (Example) | Molecular Weight (g/mol) | Polarity |

|---|---|---|---|---|---|

| 1,2,5-Thiadiazol-3-ylmethanamine HCl | Thiadiazole | 2N, 1S | C₃H₆ClN₃S | ~151.61 (estimated) | High |

| [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine HCl | Oxazole | 1N, 1O | C₁₄H₁₃ClN₂O | 266.72 | Moderate |

| [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine HCl | Oxazole | 1N, 1O | C₈H₉ClN₂OS | 224.69 (estimated) | Moderate |

Key Findings :

- Sulfur in thiadiazole may improve binding to metalloenzymes or sulfur-binding pockets in biological targets, a property less pronounced in oxazoles .

Substituent Effects on Physicochemical Properties

Substituents on the heterocycle significantly alter properties:

| Compound | Substituent | LogP (Estimated) | Solubility (mg/mL) |

|---|---|---|---|

| 1,2,5-Thiadiazol-3-ylmethanamine HCl | None | 0.5–1.0 | >50 (aqueous) |

| [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine HCl | Naphthalen-2-yl | 3.0–3.5 | <10 (DMSO) |

| [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine HCl | Thiophen-2-yl | 1.5–2.0 | 20–30 (aqueous) |

Research Findings and Data Analysis

- Stability : Thiadiazole derivatives are generally stable under acidic conditions but may degrade in strong bases due to sulfur’s susceptibility to oxidation. Oxazole analogs show better thermal stability .

- Synthetic Accessibility : Thiadiazoles require specialized reagents (e.g., sulfuryl chloride), whereas oxazoles are more straightforward to synthesize, as seen in commercial availability .

- Biological Activity : Oxazole derivatives with thiophene substituents exhibit micromolar IC₅₀ values in kinase assays, suggesting thiadiazole variants could achieve similar or improved potency with optimized substituents .

Biological Activity

1,2,5-Thiadiazol-3-ylmethanamine hydrochloride is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.

Overview of Thiadiazole Compounds

Thiadiazole derivatives have gained attention due to their broad spectrum of biological activities. These compounds often exhibit interactions with various biological targets, leading to significant pharmacological effects. The specific mechanisms of action for this compound are still under investigation, but existing research indicates potential in several therapeutic areas.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that this compound may possess both antibacterial and antifungal activities:

- Antibacterial Activity : Studies suggest that thiadiazole compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been reported to exhibit antifungal properties against common fungal strains such as Candida albicans .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in recent studies. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : The compound may induce cell cycle arrest and apoptosis in cancer cells. For example, related thiadiazole derivatives have shown significant growth inhibition in breast cancer (MCF-7) cells .

- In Vitro Studies : In vitro assays reveal that certain thiadiazole derivatives exhibit IC50 values in the low micromolar range against different cancer cell lines, indicating potent anticancer effects .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. Research highlights the potential of these compounds to protect against seizures:

- Experimental Models : In studies using maximal electroshock-induced seizure models in mice, several thiadiazole compounds demonstrated protective effects .

Anti-inflammatory Effects

Thiadiazoles are recognized for their anti-inflammatory properties as well. They may inhibit pro-inflammatory cytokines and modulate inflammatory pathways:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,5-thiadiazol-3-ylmethanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiosemicarbazide derivatives and POCl₃ as a cyclizing agent (e.g., 79% yield at 90°C under reflux) . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. For example, using DMA (dimethylacetamide) with TEA (triethylamine) as a base improves nucleophilic substitution efficiency in subsequent derivatization steps . Parallel monitoring via TLC or HPLC is advised to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, IR can confirm functional groups (e.g., C=N stretching at ~2218 cm⁻¹), while ¹H-NMR resolves aromatic protons (δ 7.14–7.35 ppm) and methylene groups adjacent to the thiadiazole ring . High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error. Purity ≥95% should be confirmed via reverse-phase HPLC using a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : The compound requires handling in a fume hood with nitrile gloves, lab coat, and safety goggles due to potential respiratory and skin irritation (H313/H333 hazards) . First-aid measures include rinsing eyes with water for 15 minutes (if exposed) and using activated charcoal for accidental ingestion . Storage should be in a cool, dry environment (<4°C) in amber glass vials to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., antimicrobial enzymes) identifies key interactions, such as hydrogen bonding with the thiadiazole sulfur or amine group . Quantitative Structure-Activity Relationship (QSAR) models can predict bioavailability by correlating logP values with membrane permeability. For example, derivatives with electron-withdrawing substituents (e.g., -Cl) may improve binding affinity to bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., pH-dependent antimicrobial activity) . Validate results using orthogonal assays:

- In vitro : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .

- In silico : Compare binding energies across multiple receptor conformations .

- Dose-response curves : Ensure linearity (R² >0.95) to confirm potency thresholds .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis to detect degradation products (e.g., hydrolysis of the thiadiazole ring). Buffering at pH 7.4 (PBS) or adding antioxidants (e.g., ascorbic acid) can mitigate oxidative degradation . Cyclodextrin encapsulation may enhance aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.